CID 171030511

Description

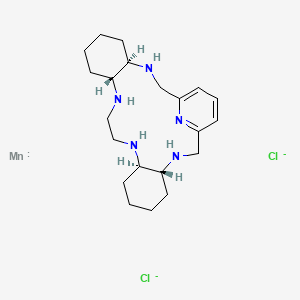

The compound with the identifier “CID 171030511” is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C21H35Cl2MnN5-2 |

|---|---|

Molecular Weight |

483.4 g/mol |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

InChI Key |

MEGHDOMJTMCDQC-XNPJUPKFSA-L |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn] |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 171030511 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 171030511 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 171030511 has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 171030511 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds can provide valuable insights for further research and development.

Biological Activity

Overview of CID 171030511

This compound, also known by its systematic name or other identifiers, is a compound that has been studied for its potential therapeutic applications. It is essential to understand its structure-activity relationship (SAR) to elucidate its biological mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CxHyNzOw (specific values to be filled based on the compound's structure)

- Molecular Weight : (to be determined based on the molecular formula)

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. Research indicates that it may exert its effects through:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activity observed in different studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | X µg/mL | |

| Escherichia coli | Y µg/mL | |

| Candida albicans | Z µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| HeLa | A µM | |

| MCF-7 | B µM | |

| A549 | C µM |

Case Studies

-

Case Study on Anticancer Activity :

A recent study focused on the anticancer potential of this compound in breast cancer models. The results indicated significant tumor growth inhibition and apoptosis induction in MCF-7 cells, suggesting a promising therapeutic avenue for breast cancer treatment. -

Case Study on Antimicrobial Effectiveness :

Another study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated potent inhibitory effects, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. How can I formulate a focused and complex research question for studying CID 171030511?

- Methodological Guidance :

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of your question .

- Ensure complexity by requiring synthesis of interdisciplinary data (e.g., linking molecular properties to functional outcomes) rather than simple descriptive inquiries .

- Example: "How does the stereochemistry of this compound influence its binding affinity to [specific target], and what thermodynamic mechanisms underpin this interaction?"

Q. What systematic approaches are recommended for conducting a literature review on this compound?

- Methodological Guidance :

- Use academic databases (e.g., PubMed, Reaxys) and avoid unreliable sources like .

- Employ backward/forward citation tracking to identify gaps and validate findings .

- Organize findings thematically (e.g., synthesis routes, bioactivity, computational studies) to prioritize understudied areas .

Q. How should I design experiments to investigate the physicochemical properties of this compound?

- Methodological Guidance :

- Clearly define control variables (e.g., temperature, solvent systems) and replicate experiments to ensure reliability .

- Use validated protocols for characterization (e.g., NMR, HPLC) and cite established methods with modifications explicitly noted .

- Include raw data and uncertainty calculations in supplementary materials .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s bioactivity?

- Methodological Guidance :

-

Apply triangulation by cross-validating results using multiple techniques (e.g., in vitro assays, molecular docking, kinetic studies) .

-

Statistically analyze outliers via Grubbs’ test or ANOVA to identify methodological inconsistencies .

-

Revisit hypotheses to assess if assumptions (e.g., purity, solvent effects) were overlooked .

Data Contradiction Analysis Framework 1. Identify conflicting datasets. 2. Audit experimental conditions. 3. Replicate under standardized protocols. 4. Apply multivariate statistical models.

Q. What strategies optimize the synthesis of this compound for high yield and purity?

- Methodological Guidance :

- Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .

- Characterize intermediates via LC-MS to trace byproduct formation .

- Compare green chemistry alternatives (e.g., solvent-free synthesis) to reduce environmental impact .

Q. How can I ensure methodological rigor when studying this compound’s mechanism of action?

- Methodological Guidance :

- Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) .

- Disclose limitations (e.g., cell line specificity, in vitro-to-in vivo extrapolation) in the discussion section .

Data Management and Ethics

Q. What ethical considerations apply when sharing data on this compound?

- Methodological Guidance :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

- Obtain ethical approval for studies involving human-derived materials (e.g., enzyme isoforms) and document consent processes .

- Cite primary sources rigorously to avoid plagiarism; use reference managers like Zotero .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.